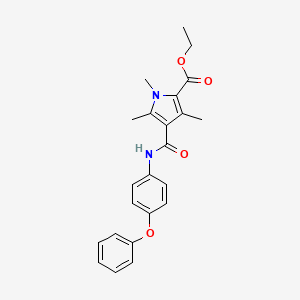

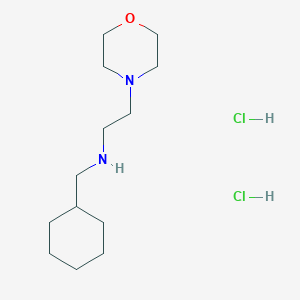

N-ethyl-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide, also known as EMPTA, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. EMPTA belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination Complexes Construction : Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry. The study demonstrated the role of hydrogen bonding in self-assembly processes and highlighted significant antioxidant activities of the ligands and their complexes (Chkirate et al., 2019).

Antifungal Agents

Broad-Spectrum Antifungal Activity : Derivatives containing morpholine structures have been identified as potent fungicidal agents against Candida and Aspergillus species. The development of these derivatives highlighted improvements in plasmatic stability while retaining in vitro antifungal activity, suggesting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Catalysis and Synthesis

Facilitated Synthesis of Dihydropyrano[2,3-c]pyrazoles : A study on morpholine triflate as a Lewis acid catalyst presented a one-pot, four-component reaction that yields dihydropyrano[2,3-c]pyrazoles. This method offers moderate to excellent yields without the need for chromatographic purification, suggesting its utility for academic and industrial applications (Zhou et al., 2016).

Antimicrobial and Hemolytic Activities

Antimicrobial Evaluation : Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their activity against selected microbial species. This study underscores the relevance of such compounds in developing new antimicrobial agents with lower cytotoxicity (Gul et al., 2017).

Neuroprotective Effects

Neuroprotection and Enzyme Inhibition : Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butylcholinesterase. Some derivatives demonstrated significant neuroprotective effects against oxidative stress, indicating their potential in developing treatments for neurodegenerative diseases (Sameem et al., 2017).

properties

IUPAC Name |

N-ethyl-N-(3-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-28(21-11-7-8-19(2)16-21)23(29)18-27-17-22(20-9-5-4-6-10-20)24(25-27)26-12-14-30-15-13-26/h4-11,16-17H,3,12-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLLIOAQDAGOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2644990.png)

![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)

![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)